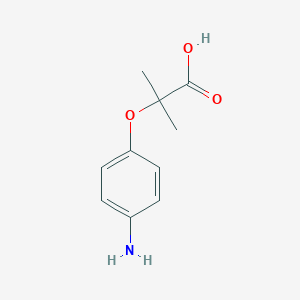

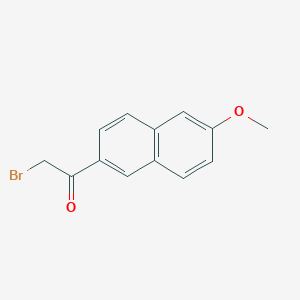

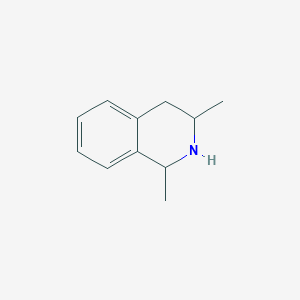

![molecular formula C16H15N3O2 B053061 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid CAS No. 124340-96-1](/img/structure/B53061.png)

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds with significant applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

- Ganellin, Ridley, & Spickett (1966) describe an improved synthesis of benzimidazole-2-acetic acid derivatives, which is relevant to the synthesis of compounds like 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid (Ganellin, Ridley, & Spickett, 1966).

- Meziane (1998) discusses a solvent-free synthesis approach for related benzimidazole compounds, highlighting efficient methodologies that could be applicable (Meziane, 1998).

Molecular Structure Analysis

- Kumar & Radhakrishnan (2010) confirmed the structure of a related benzimidazole compound using X-ray crystallography, indicating the potential for detailed structural analysis of similar compounds (Kumar & Radhakrishnan, 2010).

Chemical Reactions and Properties

- Dey & Dogra (1994) studied the dual fluorescence of related benzimidazole compounds, indicating interesting photochemical properties (Dey & Dogra, 1994).

Physical Properties Analysis

- Sheikhshoaie, Belaj, & Fabian (2006) provide insights into the reaction mechanisms and physical properties of a closely related benzimidazole derivative (Sheikhshoaie, Belaj, & Fabian, 2006).

Applications De Recherche Scientifique

Electronic Properties and Conductivity

- A study by Uebe et al. (2018) explored a dendritic oligoarylamine-substituted benzimidazole derivative, which includes a structure similar to 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid, as a solution-processable n-type dopant for controlling electrical conductivity in thin films. This research highlights its potential in electronic applications due to its ability to influence conductivity (Uebe et al., 2018).

Generation of Structurally Diverse Compounds

- Roman (2013) demonstrated the use of a similar compound in alkylation and ring closure reactions. This process generated a diverse library of compounds, indicating its versatility in synthetic chemistry and potential for creating novel molecules (Roman, 2013).

Structural Influence in Butylstannoxane Complexes

- Baul et al. (2017) investigated the structural influence of a compound similar to 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid in the formation of butylstannoxane complexes. This research is significant for understanding the interaction of such compounds in complex chemical structures (Baul et al., 2017).

DNA Binding and Molecular Dynamics

- Bailly et al. (2003) studied the binding of bis-benzimidazole compounds to the minor groove of DNA. These findings are essential for understanding how similar compounds interact with DNA, which can have implications in fields like genetics and molecular biology (Bailly et al., 2003).

Spectroscopic Characterization and DNA Interaction

- Hranjec et al. (2007) focused on the spectroscopic characterization of a cyano-substituted benzimidazole derivative and its interaction with DNA. This research provides insights into the compound's properties and potential applications in biochemistry (Hranjec et al., 2007).

Synthesis of Heterocycles

- Darweesh et al. (2016) used similar compounds in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This study is relevant for the development of novel compounds in pharmaceutical and chemical industries (Darweesh et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-(dimethylamino)phenylazo)benzoic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENBPQWURKTNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443837 |

Source

|

| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

CAS RN |

124340-96-1 |

Source

|

| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

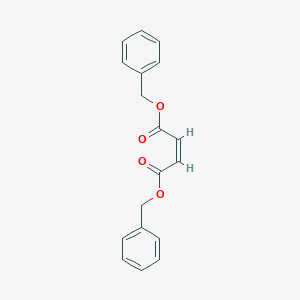

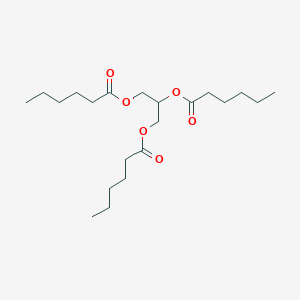

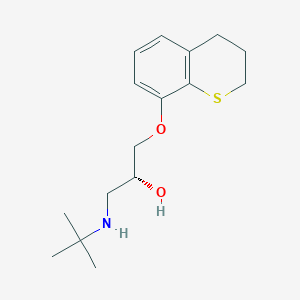

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

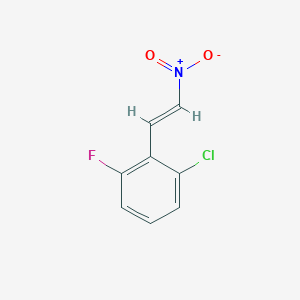

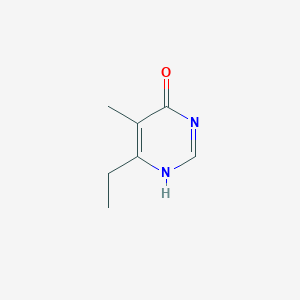

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

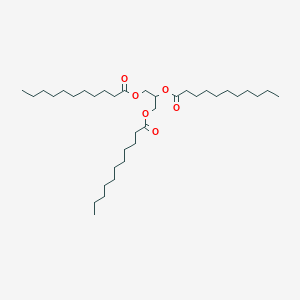

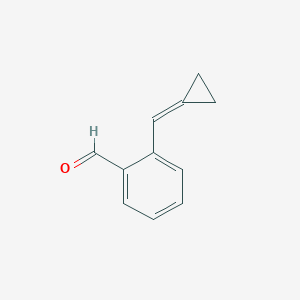

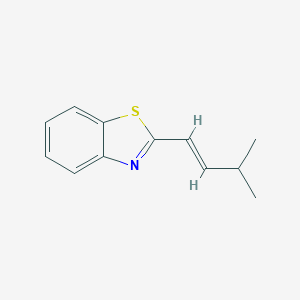

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)